molecular formula C20H22ClNO5 B2624199 [2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-74-3

[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2624199
CAS No.: 1003101-74-3
M. Wt: 391.85
InChI Key: RQNDBLLTTNZYPJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 3,4-Dimethoxyphenethylamine (DMPEA), an organic compound and analogue of the major human neurotransmitter dopamine . It is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

The synthesis of this compound involves a two-step procedure from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents . The process involves a BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .


Molecular Structure Analysis

The structure of the compound was fully characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis . Its physicochemical parameters (Lipinski’s descriptors) were also calculated using the Molinspiration Cheminformatics software .


Chemical Reactions Analysis

The compound is a specific inhibitor of human carboxylesterase-2 (hCE-2) . It may be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 223.2683 . The InChI string is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-2H3 .

Scientific Research Applications

Scientific Research Applications:

1. Lignin Acidolysis Studies

Research on the acidolysis of lignin model compounds, including those with methoxyphenyl groups, contributes to understanding the chemical breakdown of lignin, a major component of plant biomass. This knowledge is crucial for developing efficient methods for converting biomass into valuable chemicals and fuels. Studies on the mechanisms of bond cleavage during acidolysis highlight the complexity of reactions involving compounds with methoxyphenyl and chlorophenyl groups, which could be relevant to understanding the reactivity and applications of the compound (Yokoyama, 2015).

2. Environmental Impact of Chlorophenols

Chlorophenols, including those with chlorophenyl groups, have been extensively studied for their environmental impact, especially concerning their role as precursors to dioxins in waste incineration processes. Understanding the fate and effects of chlorophenols in the environment is essential for assessing the environmental risks associated with chlorinated organic compounds and for developing strategies to mitigate their impact (Peng et al., 2016).

3. Organic Thermoelectric Materials

Research on organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) and its composites, explores their potential for converting temperature differences into electrical voltage. This area of study is pertinent to the development of new energy harvesting technologies. The investigation of treatment methods to enhance the thermoelectric performance of such materials demonstrates the ongoing search for novel applications and improvements in material properties (Zhu et al., 2017).

Mechanism of Action

The compound acts as a specific inhibitor of human carboxylesterase-2 (hCE-2) .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation .

Future Directions

The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .

Properties

IUPAC Name

[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-25-17-8-5-15(11-18(17)26-2)9-10-22-19(23)13-27-20(24)12-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNDBLLTTNZYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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